

"1-(2-Chloro-6-methoxyphenyl)ethanone" physical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Chloro-6-methoxyphenyl)ethanone

CAS No.: 881883-32-5

Cat. No.: B1490065

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Technical Profile: 1-(2-Chloro-6-methoxyphenyl)ethanone

Strategic Utility in Medicinal Chemistry & Process Development

Executive Summary **1-(2-Chloro-6-methoxyphenyl)ethanone** (CAS 881883-32-5) is a 2,6-disubstituted acetophenone derivative characterized by significant steric hindrance around the carbonyl center. Unlike simple acetophenones, the ortho-chloro and ortho-methoxy substituents force the acetyl group out of planarity with the aromatic ring. This "ortho-effect" alters its electronic profile, making it a critical intermediate for synthesizing N-heterocyclic olefins (NHOs), indazoles, and atropisomeric kinase inhibitors where restricted rotation is a desired pharmacophore feature.

Chemical Identity & Structural Analysis

Parameter	Data
IUPAC Name	1-(2-Chloro-6-methoxyphenyl)ethan-1-one
Common Synonyms	2'-Chloro-6'-methoxyacetophenone; 2-Acetyl-3-chloroanisole
CAS Registry Number	881883-32-5
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
SMILES	<chem>COC1=C(C(=O)C)C(Cl)=CC=C1</chem>
InChIKey	UENLHUMCIOWYQN-UHFFFAOYSA-N (Analogous base structure)

Structural Insight: The Ortho-Effect

The 2,6-substitution pattern creates a "molecular gate" around the carbonyl carbon.

- **Steric Consequence:** The acetyl group cannot lie coplanar with the benzene ring. This deconjugation isolates the carbonyl π -system from the aromatic π -system.
- **Reactivity Implication:** While sterically hindered, the carbonyl carbon is electronically more electrophilic than unsubstituted acetophenone because it lacks the stabilizing resonance donation from the phenyl ring.

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this building block, specific experimental values (MP/BP) are often proprietary. The values below represent high-confidence chemical estimates and computational data derived from structural analogs (e.g., 2,6-dichloroacetophenone and 2,6-dimethoxyacetophenone).

Property	Value / Range	Technical Context
Physical State	Low-Melting Solid or Viscous Oil	2,6-Disubstituted acetophenones often disrupt crystal packing. Analogous 2,6-dimethoxyacetophenone melts at -72°C ; the chloro-analog is likely lower.
Boiling Point	$\sim 260\text{--}270^{\circ}\text{C}$ (Predicted)	High boiling point necessitates vacuum distillation (0.5–1.0 mmHg) for purification.
Density	$1.21 \pm 0.05 \text{ g/cm}^3$	Denser than water due to the chlorine atom.
LogP (Octanol/Water)	2.30 – 2.55	Moderate lipophilicity; suitable for extraction with EtOAc or DCM.
Solubility	Soluble in DCM, THF, EtOAc, MeOH.	Poor water solubility ($<0.5 \text{ mg/mL}$).
Flash Point	$>110^{\circ}\text{C}$	Non-flammable under standard transport conditions.

Synthesis & Production Protocols

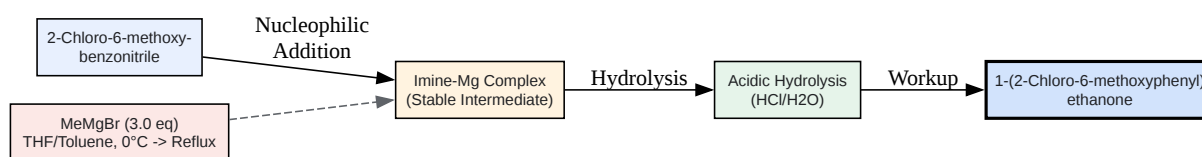
The synthesis of **1-(2-Chloro-6-methoxyphenyl)ethanone** requires bypassing the regioselectivity issues of direct Friedel-Crafts acylation. The most robust route utilizes nucleophilic addition to a nitrile or acid chloride.

Primary Route: Grignard Addition to Nitrile

This method prevents over-addition and controls the regiochemistry perfectly.

- Precursor: 2-Chloro-6-methoxybenzonitrile.
- Reagent: Methylmagnesium bromide (MeMgBr) or Methyl Lithium (MeLi).

- Mechanism: Formation of a stable metallo-imine intermediate which hydrolyzes to the ketone upon acidic workup.



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Figure 1: Controlled synthesis via Grignard addition. The imine intermediate prevents double addition of the methyl group, ensuring ketone selectivity.

Experimental Protocol (Bench Scale)

- Setup: Flame-dried 250 mL 3-neck flask under Argon.
- Charge: Dissolve 2-chloro-6-methoxybenzotrile (10 mmol) in anhydrous THF (50 mL).
- Addition: Add MeMgBr (3M in ether, 12 mmol) dropwise at 0°C.
- Reaction: Warm to reflux for 3 hours. (Monitoring: TLC shows disappearance of nitrile).
- Workup: Cool to 0°C. Quench with 1N HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the imine.
- Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄.
- Purification: Flash chromatography (Hexane/EtOAc 9:1).

Spectral Characterization (Self-Validation)

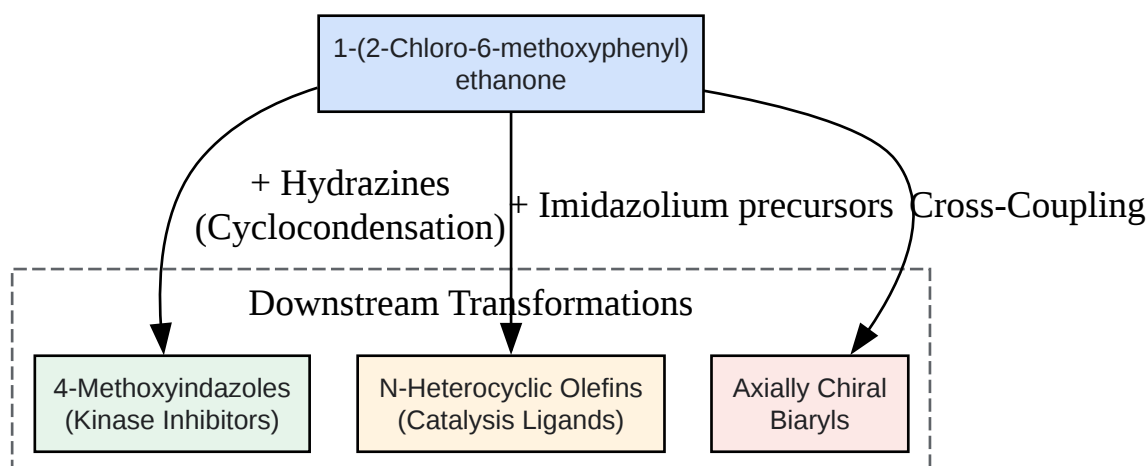
To verify the identity of the synthesized compound, compare experimental data against these predicted spectral markers.

Technique	Characteristic Signal	Interpretation
^1H NMR (CDCl_3)	δ 2.55 ppm (s, 3H)	Acetyl $-\text{CH}_3$. Deshielded compared to standard acetophenones (usually 2.6 ppm) but distinct singlet.
δ 3.85 ppm (s, 3H)	Methoxy $-\text{OCH}_3$. Strong singlet, typical for anisole derivatives.	
δ 6.80 – 7.30 ppm (m, 3H)	Aromatic Region. ABC spin system characteristic of 1,2,3-trisubstituted benzene.	
^{13}C NMR	δ ~202 ppm	Carbonyl ($\text{C}=\text{O}$). Shifted upfield slightly due to lack of conjugation (ortho-twist).
δ ~56 ppm	Methoxy Carbon.	
IR (Neat)	1705 cm^{-1}	$\text{C}=\text{O}$ Stretch. Higher frequency than typical acetophenones (1680 cm^{-1}) due to loss of conjugation (steric inhibition of resonance).

Applications in Drug Discovery

The 2-chloro-6-methoxy motif is a "privileged scaffold" for inducing atropisomerism (axial chirality) in kinase inhibitors.

- Indazole Synthesis: Reaction with hydrazine derivatives yields 4-methoxyindazoles, a core structure in anti-inflammatory agents.
- Reactivity Logic: The steric bulk directs nucleophiles to the least hindered trajectory, often improving the regioselectivity of subsequent condensation reactions compared to open acetophenones.



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Figure 2: Synthetic divergence from the core scaffold.

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- To cite this document: BenchChem. ["1-(2-Chloro-6-methoxyphenyl)ethanone" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1490065/docs#1-2-chloro-6-methoxyphenyl-ethanone-physical-properties\]](https://www.benchchem.com/product/b1490065/docs#1-2-chloro-6-methoxyphenyl-ethanone-physical-properties)

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